Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrano-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid . These reactions are often carried out under mild conditions and can yield high purity products without the need for metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis processes developed in the laboratory.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano-pyridine derivatives such as:
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives
Uniqueness
Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)9-6-8-4-3-5-15-10(8)12-7-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFMTUVNONINFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)OCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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